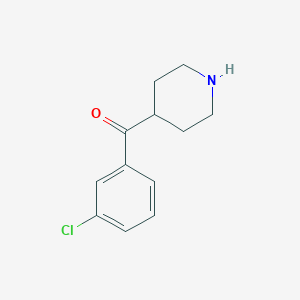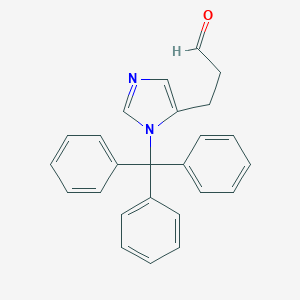
3-(3-Tritylimidazol-4-yl)propanal
Descripción general
Descripción
3-(3-Tritylimidazol-4-yl)propanal is a chemical compound with the molecular formula C25H22N2O and a molecular weight of 366.5 g/mol12. It is available for purchase from various chemical suppliers3214.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-(3-Tritylimidazol-4-yl)propanal. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific article or a chemical database.Molecular Structure Analysis
The molecular structure of 3-(3-Tritylimidazol-4-yl)propanal is defined by its molecular formula, C25H22N2O1. Unfortunately, I couldn’t find more detailed information about its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-(3-Tritylimidazol-4-yl)propanal. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For 3-(3-Tritylimidazol-4-yl)propanal, I couldn’t find specific information on these properties.Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Research on chemical inhibitors, including cytochrome P450 isoforms in human liver microsomes, highlights the importance of understanding enzyme selectivity and inhibition mechanisms for drug development and interaction studies. These inhibitors play a critical role in deciphering the metabolic pathways of various drugs, potentially including compounds like "3-(3-Tritylimidazol-4-yl)propanal" (S. C. Khojasteh et al., 2011).
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity offer insights into evaluating the potential antioxidant properties of compounds, including "3-(3-Tritylimidazol-4-yl)propanal". Techniques such as ORAC, HORAC, and DPPH assays provide a framework for assessing the antioxidant capacity, which is crucial for understanding the compound's utility in pharmaceuticals and nutraceuticals (I. Munteanu & C. Apetrei, 2021).
Heterocyclic Compound Research
The study of heterocyclic compounds, including triazoles, oxadiazoles, and thiazoles, is essential for developing new drugs and materials. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Research in this area could provide a basis for the potential applications of "3-(3-Tritylimidazol-4-yl)propanal" in drug development and other fields (M. V. Ohloblina, 2022).
Aptamer Bioanalytical Applications
Aptamers are synthetic molecules that can bind to specific targets with high affinity, similar to antibodies. Their application in bioanalytical fields, including diagnostics and therapeutics, provides a methodology that could be relevant for targeting or detecting specific structures or activities associated with compounds like "3-(3-Tritylimidazol-4-yl)propanal". The development and application of aptamers highlight the intersection of chemical synthesis with biological applications (A. Iliuk et al., 2011).
Safety And Hazards
The safety data sheet (SDS) for a chemical compound provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It appears that 3-(3-Tritylimidazol-4-yl)propanal may pose some hazards, as indicated by the exclamation mark pictogram2. For detailed safety and hazard information, please refer to the specific SDS for this compound2.
Direcciones Futuras
As for the future directions of research involving 3-(3-Tritylimidazol-4-yl)propanal, it’s difficult to predict without specific context. The compound could have potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science, among others.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemical compounds. Also, the information available to me may be limited and not fully comprehensive.
Propiedades
IUPAC Name |
3-(3-tritylimidazol-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADMTLRGVCYWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403924 | |
| Record name | 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tritylimidazol-4-yl)propanal | |
CAS RN |
186096-23-1 | |
| Record name | 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



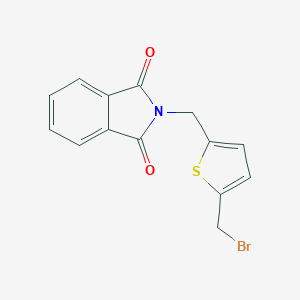
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
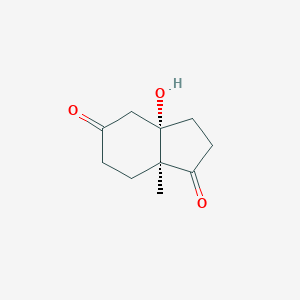
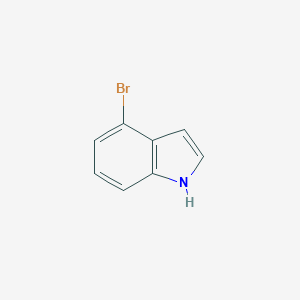
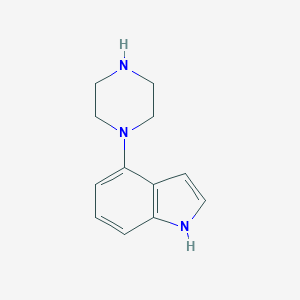
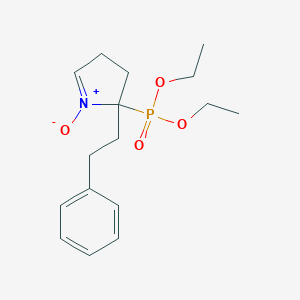
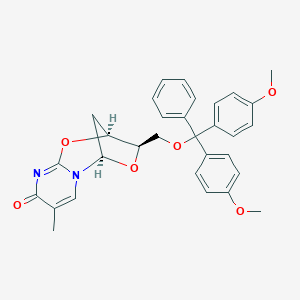
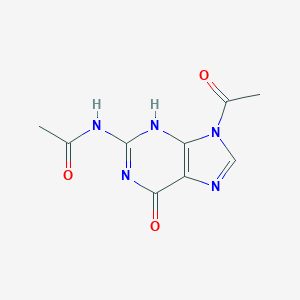
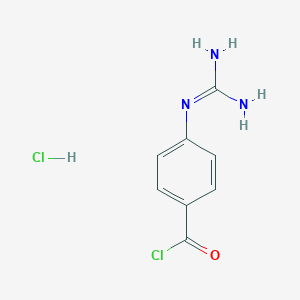
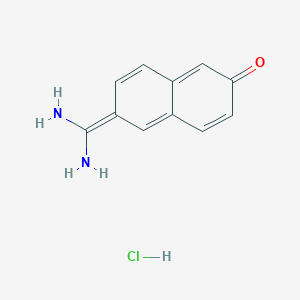

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

